

(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-cyclopropane-1,2-dicarboxylic acid

Cat. No.: B1204501

[Get Quote](#)

CAS Number: 696-75-3

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a conformationally constrained dicarboxylic acid that has garnered interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone offers a unique stereochemical scaffold for the design of enzyme inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₆ O ₄	PubChem[1]
Molecular Weight	130.10 g/mol	PubChem[1]
IUPAC Name	(1R,2R)-cyclopropane-1,2-dicarboxylic acid	PubChem[1]
Appearance	White to Off-White Solid	ChemicalBook[2]
Melting Point	139-140 °C (for cis-isomer)	ChemicalBook[2]
pKa ₁	3.33 (for cis-isomer)	ChemicalBook[2]
pKa ₂	6.47 (for cis-isomer)	ChemicalBook[2]
Solubility	Slightly soluble in methanol and water (for cis-isomer)	ChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** and its derivatives often starts from commercially available precursors. A common method involves the hydrolysis of a corresponding diester.

Protocol: Synthesis of trans-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

This protocol describes the hydrolysis of a diethyl ester to yield the dicarboxylic acid.

Materials:

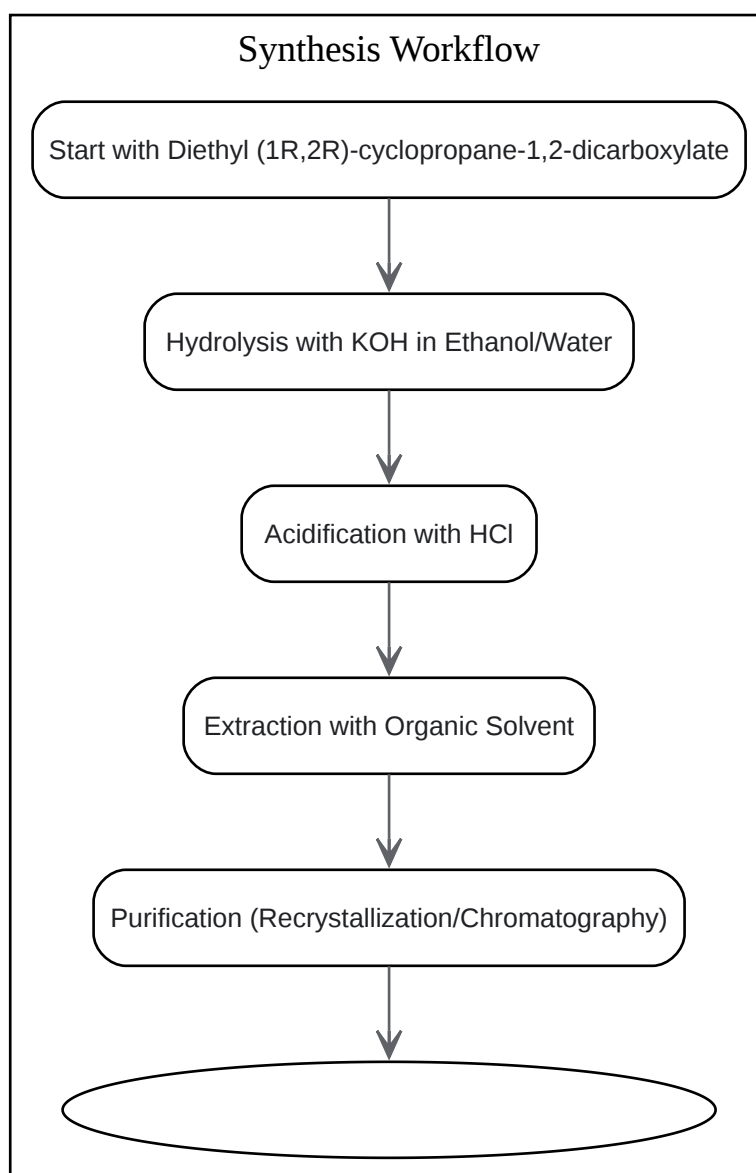
- Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
- Potassium hydroxide (KOH)
- Water
- Ethanol

- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.
- Add a stoichiometric amount of potassium hydroxide to the solution.
- Stir the reaction mixture at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
- Remove the ethanol under reduced pressure.
- Acidify the aqueous solution to a low pH with hydrochloric acid.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
- Purify the product by recrystallization or column chromatography.

A similar approach can be used for the synthesis of the cis-isomer starting from the corresponding cis-diester or anhydride.[\[3\]](#)



[Click to download full resolution via product page](#)

Synthetic workflow for **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**.

Biological Activity and Applications

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid and its derivatives have shown notable activity as enzyme inhibitors, particularly targeting O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[3][4][5] This makes OASS an attractive target for the development of novel antibiotics.

Inhibition of O-acetylserine sulfhydrylase (OASS)

Studies on *Salmonella typhimurium* OASS isoforms (OASS-A and OASS-B) have revealed that cyclopropane-1,2-dicarboxylic acid derivatives can act as inhibitors.[3] The binding affinity of these compounds can be determined using biophysical techniques such as fluorescence spectroscopy and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).[3] [6]

Quantitative Data on OASS Inhibition:

Compound	Target Isoform	Dissociation Constant (Kd)
Compound 2 (a cis-dicarboxylic acid)	OASS-A	215 μ M[3]
Compound 6 (a trans-dicarboxylic acid)	OASS-A	245 μ M[3]
Compound 23 (a substituted derivative)	OASS-A	9.0 μ M[3]
Compound 23 (a substituted derivative)	OASS-B	40 μ M[3]
Compound 24 (a substituted derivative)	OASS-A	48 μ M[3]
Compound 24 (a substituted derivative)	OASS-B	368 μ M[3]

Experimental Protocol: Determination of Ligand-Binding Affinity to OASS by Fluorimetry

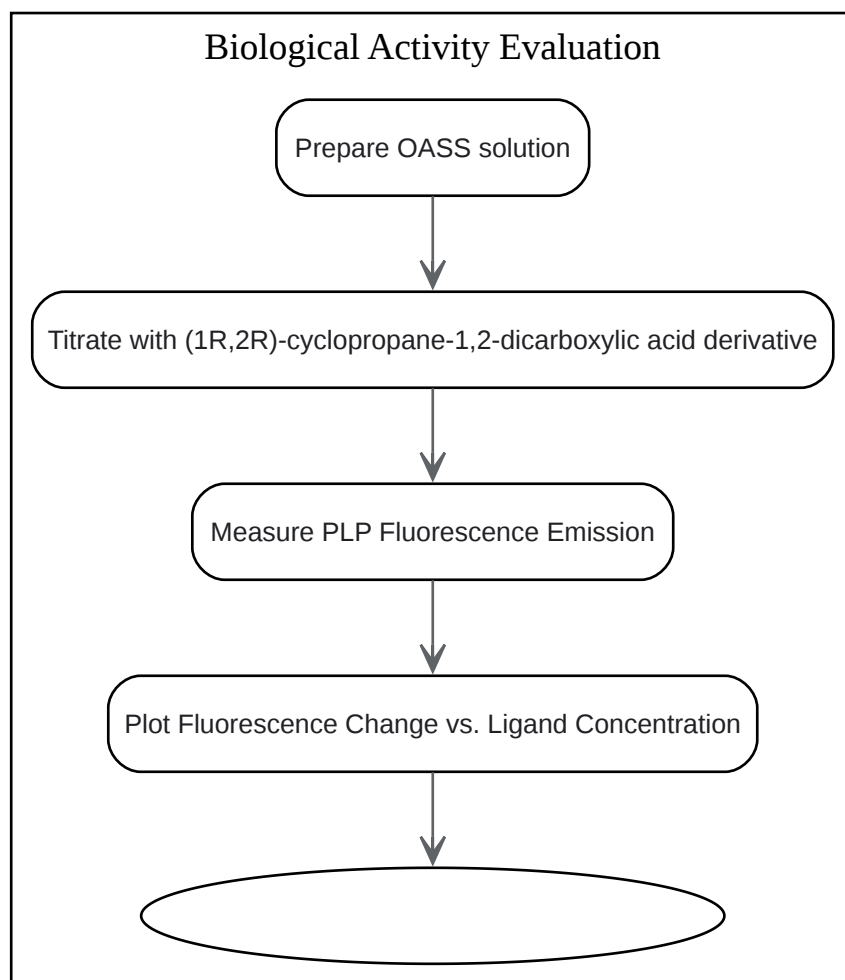
This protocol outlines a method to determine the dissociation constant (Kd) of ligands binding to OASS by monitoring changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme.[6]

Materials:

- Purified OASS enzyme (OASS-A or OASS-B)
- **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** or its derivatives
- HEPES buffer (100 mM, pH 7.0)
- Fluorometer

Procedure:

- Prepare a solution of OASS (0.5–1.0 μM) in HEPES buffer.
- Record the baseline fluorescence emission spectrum of the OASS solution by exciting at 412 nm.
- Titrate the OASS solution with increasing concentrations of the ligand (e.g., **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**).
- After each addition of the ligand, allow the system to equilibrate and record the fluorescence emission spectrum.
- Correct the spectra for any background fluorescence from the buffer and ligand.
- Plot the change in fluorescence intensity as a function of the ligand concentration.
- Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (K_d).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropane-1,2-dicarboxylic acid | C₅H₆O₄ | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [amp.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]

- 4. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 5. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- To cite this document: BenchChem. [(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204501#1r-2r-cyclopropane-1-2-dicarboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com